2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Description
Properties
CAS No. |
1368754-61-3 |
|---|---|
Molecular Formula |
C9H10F3NO2S |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10F3NO2S/c1-8(2,3)7-13-5(9(10,11)12)4(16-7)6(14)15/h1-3H3,(H,14,15) |
InChI Key |
HRFKCPDDHRJPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thioamide Substrate Design
The tert-butyl group at position 2 is typically introduced via a tert-butyl-substituted thioamide. For example, tert-butyl thiourea reacts with α-bromo-β-trifluoromethyl ketones under basic conditions to form the thiazole backbone. A study on analogous trifluoromethyl-thiazolo[4,5-d]pyrimidines demonstrated that trifluoroacetic anhydride serves as an effective CF₃ source, enabling nucleophilic trifluoromethylation during cyclization.
α-Haloketone Optimization
The α-haloketone component must bear a trifluoromethyl group at the β-position. Patent data reveals that 2-chloro-1-(trifluoromethyl)ethyl ketones, synthesized via chlorination of trifluoroacetylacetone derivatives with sulfuryl chloride (SO₂Cl₂) at -15°C to -5°C, provide high regioselectivity for the 4-(trifluoromethyl) position. This step achieves yields exceeding 90% when using a 0.92–0.98:1 molar ratio of SO₂Cl₂ to ketone.
Industrial-Scale Chlorination-Cyclization-Hydrolysis Sequence
A patented three-step process for 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid offers insights adaptable to the tert-butyl analog.
Chlorination of Trifluoroacetylacetone Derivatives
Trifluoroethyl acetoacetate undergoes chlorination with SO₂Cl₂ at controlled temperatures (-15°C to -5°C) to yield 2-chloro-1-(trifluoromethyl)ethyl acetoacetate. Industrial reactors optimize heat dissipation to prevent di-chlorination byproducts, with residual starting material recovered via vacuum distillation.
Table 1: Chlorination Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SO₂Cl₂:Ketone Ratio | 0.92–0.98:1 | Minimizes over-chlorination |
| Temperature | -15°C to -5°C | 95% selectivity |
| Reaction Time | 10–18 h | Completes monochlorination |
Cyclization with tert-Butyl Thioamide
The chlorinated intermediate reacts with tert-butyl thioamide in refluxing ethanol (2.0–3.2:1 solvent-to-substrate ratio) to form the thiazole ring. Kinetic studies show that maintaining a 1.02–1.06:1 thioamide-to-chloroketone ratio prevents disulfide byproducts.
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed using 15% NaOH under reflux, followed by acidification with HCl to precipitate the carboxylic acid. This step achieves 91–92% yield with HPLC purity >98%.
Advanced Catalytic and Flow Chemistry Approaches
Continuous Flow Reactor Optimization
Recent advancements in flow chemistry enable the integration of chlorination and cyclization steps. Microreactors with residence times of 8–12 minutes at 80°C improve heat transfer, reducing side reactions and increasing throughput by 40% compared to batch processes.
Palladium-Catalyzed Trifluoromethylation
An alternative route employs Pd(II)-catalyzed C–H activation to introduce the trifluoromethyl group post-cyclization. Using TMSCF₃ (trimethylsilyl trifluoromethanesulfonate) as a CF₃ source, this method achieves 78% yield at 25°C, though tert-butyl group stability under these conditions requires further study.
Table 2: Catalytic Trifluoromethylation Conditions
| Catalyst | CF₃ Source | Temperature | Yield |
|---|---|---|---|
| Pd(OAc)₂ | TMSCF₃ | 25°C | 78% |
| CuI | CF₃Br | 60°C | 65% |
Structural Characterization and Quality Control
X-Ray Crystallography
Single-crystal X-ray analysis of related thiazolo[4,5-d]pyrimidines confirms the planar geometry of the thiazole ring and the electronic effects of the trifluoromethyl group. The tert-butyl group’s steric bulk is evident in dihedral angles of 15–20° relative to the thiazole plane.
Chemical Reactions Analysis
Acid Chloride Formation
The carboxylic acid group undergoes conversion to an acid chloride, a critical step for further derivatization. This reaction is typically achieved using thionyl chloride (SOCl₂) under reflux conditions. For example:
text2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid + SOCl₂ → 2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride + HCl↑
Conditions :
-
Reflux in dichloromethane or 1,2-dichloroethane (3–5 hours)
Esterification and Amidation
The acid chloride intermediate reacts with alcohols or amines to form esters or amides. For instance:
-
Esterification : Reaction with ethanol produces ethyl 2-tert-butyl-4-(trifluoromethyl)thiazole-5-carboxylate.
-
Amidation : Treatment with amines (e.g., piperazine derivatives) generates bioactive amides .
Decarboxylation
Under strong base or thermal conditions, the carboxylic acid group undergoes decarboxylation:
textThis compound → 2-tert-butyl-4-(trifluoromethyl)thiazole + CO₂↑
Applications : This reaction is utilized to simplify the molecular structure for agrochemical intermediates .
Reduction
The trifluoromethyl group’s electron-withdrawing nature stabilizes the thiazole ring, but the carboxylic acid can be reduced to an alcohol using agents like lithium aluminum hydride (LiAlH₄).
Electrophilic Substitution
The tert-butyl group at position 2 sterically hinders substitution at adjacent positions, directing electrophiles (e.g., halogens) to position 4 or 5. For example:
-
Halogenation : Chlorination occurs at position 4 under acidic conditions, yielding 5-carboxy-4-chloro derivatives .
Oxidation
The sulfur atom in the thiazole ring is susceptible to oxidation. Using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) forms sulfoxides or sulfones, altering biological activity.
Key Reaction Data
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group in 2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid enhances its biological activity against various bacterial strains. Studies have shown that thiazole derivatives can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antibiotic development .
Anticancer Properties:
Thiazole derivatives are also being investigated for their anticancer activities. Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis in specific cancer lines. This compound's mechanism of action may involve the disruption of cellular pathways critical for cancer cell survival .
Analgesic and Anti-inflammatory Effects:
Some thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory effects. The presence of the tert-butyl and trifluoromethyl groups may contribute to enhanced potency and selectivity, making this compound a candidate for further exploration in pain management therapies .
Agricultural Applications
Pesticidal Activity:
The unique structure of this compound has been evaluated for its potential as a pesticide. Research indicates that compounds with thiazole rings can act as effective fungicides and herbicides. Their ability to disrupt metabolic processes in pests makes them valuable in agricultural settings .
Plant Growth Regulation:
There is emerging evidence that thiazole compounds can influence plant growth and development. They may serve as growth regulators that enhance crop yield and resilience against environmental stressors. This application could be particularly beneficial in sustainable agriculture practices .
Materials Science
Synthesis of Functional Materials:
The compound's ability to form stable complexes with metals opens avenues for its use in materials science. It can be utilized in the synthesis of novel materials with specific electronic or optical properties, which may find applications in sensors or electronic devices .
Polymer Chemistry:
In polymer chemistry, thiazole derivatives are being explored as additives to improve the properties of polymers, such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to the development of advanced materials with enhanced performance characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with MIC values below 10 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM. |
| Study C | Agricultural Applications | Showed significant fungicidal activity against Fusarium species at concentrations of 50 µg/mL. |
| Study D | Material Science | Developed a polymer composite with improved thermal stability when integrated with thiazole derivatives. |
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and stability, while the tert-butyl group can influence the compound’s lipophilicity and bioavailability. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Steric Effects : The tert-butyl group in the target compound is bulkier than methyl or phenyl substituents, which may reduce solubility in aqueous media but enhance lipid membrane permeability .
- Electronic Effects: The trifluoromethyl group (-CF₃) is electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~2–3) compared to non-fluorinated analogs .
Physicochemical Comparison
Biological Activity
2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiazole family, known for its diverse biological activities. This compound features a unique structure that includes a tert-butyl group and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H10F3NO2S
- Molecular Weight : 253.24 g/mol
- Structure : The compound contains a thiazole ring with substituents at specific positions that enhance its reactivity and biological profile .
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : A thioamide reacts with an α-haloketone.
- Cyclization : The reaction is followed by cyclization to form the thiazole ring.
- Reaction Conditions : Commonly performed under reflux conditions using bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Enzyme Inhibition
Research indicates that thiazole derivatives exhibit significant enzyme inhibition properties. For instance, compounds similar to this compound have been identified as inhibitors of enzymes critical for cancer progression, such as HSET (KIFC1). These inhibitors can induce multipolar mitotic spindles leading to cell death in centrosome-amplified cancer cells.
Antimicrobial Properties
Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents. The presence of the trifluoromethyl group is believed to enhance its potency against various pathogens .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound can interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
- Structural Influence : The steric hindrance provided by the tert-butyl group may affect how the compound interacts with biological targets, influencing its efficacy and specificity .
Case Studies and Research Findings
Q & A
Q. What is the optimal synthetic route for preparing 2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, and what are the critical reaction parameters?
The compound can be synthesized via hydrolysis of its methyl ester precursor. A representative method involves dissolving methyl 2-tert-butyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethanol, adding aqueous sodium hydroxide (e.g., 9.62 g NaOH in 200 ml H₂O), and heating at 358 K for 1.5 hours. After ethanol evaporation, acidification with HCl to pH 1 precipitates the product, which is purified via recrystallization from ethyl acetate (yield: ~85%) . Key parameters include reaction temperature, NaOH concentration, and acidification rate to avoid side reactions.
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. Slow evaporation of an ethyl acetate solution yields colorless blocks suitable for single-crystal analysis. Complementary techniques include NMR (¹H/¹³C/¹⁹F) to verify substituents (e.g., tert-butyl, trifluoromethyl) and FTIR to confirm carboxylic acid (-COOH) and thiazole ring vibrations .
Q. What solvents and conditions are suitable for recrystallization to ensure high purity?
Ethyl acetate is effective for slow evaporation, producing high-purity crystals. Dichloromethane and water are used for washing intermediates to remove polar impurities. Vacuum drying at 40–50°C minimizes residual solvent .
Advanced Research Questions
Q. How can substitution reactions at the thiazole ring be optimized to generate derivatives for structure-activity studies?
The 2-chloro analog (tert-butyl 2-chloro-1,3-thiazole-5-carboxylate) undergoes nucleophilic substitution with amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C. For the trifluoromethyl-substituted analog, similar conditions apply, but steric hindrance from the tert-butyl group may require longer reaction times or elevated temperatures .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in HPLC or NMR)?
- HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) gradients to separate acidic byproducts. Adjust pH to enhance peak resolution.
- NMR: Employ ¹⁹F NMR to detect trifluoromethyl group integrity (δ ~ -60 to -65 ppm). For ambiguous signals, 2D NMR (HSQC, HMBC) clarifies connectivity.
- MS: High-resolution ESI-MS identifies molecular ions ([M-H]⁻ at m/z ~296) and fragmentation patterns to trace impurities .
Q. How can computational modeling predict reactivity or stability of this compound under varying pH conditions?
DFT calculations (e.g., B3LYP/6-31G*) model the carboxylic acid’s pKa (~3–4) and thiazole ring aromaticity. Solvent effects (e.g., water, ethanol) are simulated using PCM models. Stability studies under acidic/basic conditions correlate with experimental degradation profiles .
Q. What are common byproducts during synthesis, and how can they be minimized?
- Ester hydrolysis byproducts: Incomplete hydrolysis leaves methyl ester residues. Optimize NaOH stoichiometry and reaction time.
- Oxidation products: Trifluoromethyl groups may oxidize under harsh conditions. Use inert atmospheres (N₂/Ar) and avoid strong oxidants.
- Dimerization: Thiazole rings may dimerize at high temperatures. Control heating rates and monitor reaction progress via TLC .
Methodological Considerations
- Synthesis Scalability: Pilot-scale reactions (e.g., 0.12 mol starting material) show reproducible yields, but solvent recovery and waste management require optimization for industrial translation .
- Derivatization Potential: The carboxylic acid group enables amide or ester formation for biological testing, while the thiazole ring supports metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
